ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate
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Overview
Description
Ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group is synthesized through a series of reactions starting from salicylaldehyde and ethyl acetoacetate, followed by cyclization to form the chromen-2-one structure.
Thiazole Ring Formation: The thiazole ring is introduced by reacting the chromenyl intermediate with a thioamide under acidic conditions.
Esterification: The final step involves esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activities make it a candidate for studies on anti-inflammatory, anti-tumor, and anti-bacterial properties.
Medicine: Due to its potential therapeutic effects, it is investigated for use in drug development, particularly for cancer and inflammatory diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression. The chromenyl and thiazolyl groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: This compound also contains a chromenyl group but differs in its substitution pattern and biological activity.
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate: Similar in structure but with different functional groups, leading to varied chemical and biological properties.
Uniqueness
Ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate is unique due to the presence of both chromenyl and thiazolyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-2-20-15(18)8-14-17-12(9-22-14)11-7-10-5-3-4-6-13(10)21-16(11)19/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCCYYRZHKNSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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